molecular formula C19H30N6O2 B6773589 N-[1-(3-methylbutyl)-5-propan-2-ylpyrazol-4-yl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide

N-[1-(3-methylbutyl)-5-propan-2-ylpyrazol-4-yl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide

Cat. No.: B6773589
M. Wt: 374.5 g/mol
InChI Key: AODCAPOJIUSLHD-UHFFFAOYSA-N
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Description

N-[1-(3-methylbutyl)-5-propan-2-ylpyrazol-4-yl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide is a sophisticated organic molecule characterized by its unique structural features, making it of significant interest in multiple research domains. The compound's design incorporates a pyrazolyl moiety and an oxadiazolyl group linked through a pyrrolidine carboxamide scaffold, indicative of potential biological activity and industrial applications.

Properties

IUPAC Name

N-[1-(3-methylbutyl)-5-propan-2-ylpyrazol-4-yl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N6O2/c1-12(2)8-10-25-17(13(3)4)15(11-20-25)22-19(26)24-9-6-7-16(24)18-21-14(5)27-23-18/h11-13,16H,6-10H2,1-5H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODCAPOJIUSLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2CCCN2C(=O)NC3=C(N(N=C3)CCC(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(3-methylbutyl)-5-propan-2-ylpyrazol-4-yl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide typically involves multi-step organic synthesis. Here’s a simplified route:

  • Formation of the pyrazole ring: : Starting with the appropriate alkyl-substituted hydrazine and a suitable diketone, the pyrazole core is formed through a cyclization reaction under acidic conditions.

  • Oxadiazole synthesis: : A reaction between a nitrile and an appropriate amine oxide, typically under dehydrating conditions, results in the formation of the 1,2,4-oxadiazole ring.

  • Amide coupling: : Using coupling agents like EDC or DCC, the pyrazole and oxadiazole intermediates are linked via a pyrrolidine carboxamide.

Industrial Production Methods: Scaling up the production of this compound would necessitate optimizations in terms of yield, purity, and reaction efficiency. Using continuous flow reactors for each step can improve reaction kinetics and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The pyrazole and oxadiazole rings can undergo selective oxidation reactions using reagents like m-CPBA, yielding corresponding N-oxides.

  • Reduction: : The amide moiety may be reduced under catalytic hydrogenation conditions to yield an amine derivative.

  • Substitution: : Various substitution reactions at the pyrazole or oxadiazole rings can be achieved using electrophilic or nucleophilic reagents.

Common Reagents and Conditions:

  • Oxidation: : m-Chloroperbenzoic acid (m-CPBA)

  • Reduction: : Hydrogen gas (H₂) with a palladium catalyst

  • Substitution: : Halogenating agents (e.g., N-bromosuccinimide)

Major Products Formed: The products include N-oxide derivatives, reduced amine forms, and substituted derivatives, which are useful intermediates for further functionalization.

Scientific Research Applications

Chemistry: : The compound is a valuable building block in synthetic organic chemistry for constructing complex molecular architectures.

Biology: : It may serve as a ligand for studying protein-ligand interactions, especially due to its unique structural motifs.

Industry: : Utilized in the development of agrochemicals, materials science for creating novel polymers, or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[1-(3-methylbutyl)-5-propan-2-ylpyrazol-4-yl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide exerts its effects likely involves binding to specific molecular targets such as enzymes or receptors. The pyrrolidine carboxamide may interact with active sites, inhibiting or modifying the function of the target protein, while the pyrazole and oxadiazole rings stabilize the compound within the binding site through various non-covalent interactions.

Comparison with Similar Compounds

N-[1-(3-methylbutyl)-5-propan-2-ylpyrazol-4-yl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide is unique in its combination of three different heterocyclic structures, which are not commonly found together. Similar compounds might include:

  • 1-(3-methylbutyl)-5-(propan-2-yl)pyrazole derivatives

  • 2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidine analogs

  • Carboxamide derivatives with similar bioactive cores

Each of these similar compounds might share functional groups but differ significantly in their overall structure and specific activity, making this compound distinct and valuable in its own right.

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